molecular formula C19H22N2O3 B6749474 [3-(dimethylamino)phenyl]methyl 2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

[3-(dimethylamino)phenyl]methyl 2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

Cat. No.: B6749474
M. Wt: 326.4 g/mol
InChI Key: ZMKFMOFQUCFBGI-UHFFFAOYSA-N
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Description

[3-(dimethylamino)phenyl]methyl 2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carboxylate: is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and a dimethylamino group attached to a phenyl ring. The presence of these functional groups suggests that the compound may exhibit interesting chemical properties and biological activities.

Properties

IUPAC Name

[3-(dimethylamino)phenyl]methyl 2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3/c1-21(2)15-8-5-6-13(10-15)12-24-19(23)16-11-14-7-3-4-9-17(14)20-18(16)22/h5-6,8,10-11H,3-4,7,9,12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMKFMOFQUCFBGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)COC(=O)C2=CC3=C(CCCC3)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(dimethylamino)phenyl]methyl 2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via a nucleophilic substitution reaction using dimethylamine and a suitable leaving group on the phenyl ring.

    Esterification: The final step involves the esterification of the carboxylic acid group with an alcohol, such as methanol, in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the quinoline core, converting it to tetrahydroquinoline derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic reagents like bromine or chloromethane can be used under acidic conditions.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, [3-(dimethylamino)phenyl]methyl 2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, this compound may be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids. Its potential biological activity makes it a candidate for drug discovery and development.

Medicine

In medicine, the compound’s structure suggests it may have pharmacological properties, such as acting as an enzyme inhibitor or receptor modulator. Research into its effects on various biological pathways could lead to the development of new therapeutic agents.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of [3-(dimethylamino)phenyl]methyl 2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carboxylate involves its interaction with specific molecular targets The dimethylamino group may interact with enzymes or receptors, modulating their activity The quinoline core can intercalate with DNA, affecting gene expression and cellular function

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenethylamine: Used in the synthesis of various organic compounds and has similar structural features.

    tert-Butylamine: An aliphatic amine with applications in organic synthesis.

Uniqueness

What sets [3-(dimethylamino)phenyl]methyl 2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carboxylate apart is its combination of a quinoline core with a dimethylamino group, providing a unique set of chemical and biological properties. This combination allows for diverse applications in multiple scientific fields, making it a valuable compound for research and development.

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